molecular formula C16H19NO2S B1364720 Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate CAS No. 350990-15-7

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

Cat. No. B1364720
CAS RN: 350990-15-7
M. Wt: 289.4 g/mol
InChI Key: YISMYZGHMHYBHU-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350990-15-7 . It is used in proteomics research .


Synthesis Analysis

“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .


Molecular Structure Analysis

The molecular formula of “Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate” is C16H19NO2S . The Inchi Code is 1S/C16H19NO2S/c1-16(2,3)11-7-5-10(6-8-11)12-9-20-14(17)13(12)15(18)19-4/h5-9H,17H2,1-4H3 .


Chemical Reactions Analysis

“Methyl 2-aminothiophene-3-carboxylate” may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene . It may also be used to synthesize thieno [2,3-d]pyrimidine-2,4 (1H,3H)-dione and thieno [2,3-d]pyrimidin-4 (3H)one via reaction with formamide .


Physical And Chemical Properties Analysis

The molecular weight of “Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate” is 289.4 . The compound is a solid at room temperature .

Scientific Research Applications

Proteomics Research

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate: is utilized in proteomics research due to its potential in protein characterization and identification . This compound can be used to modify proteins or peptides, which can then be analyzed using mass spectrometry to understand protein structure, function, and interactions.

Organic Semiconductor Development

Thiophene derivatives, including Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate , are key in the advancement of organic semiconductors . They are used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), contributing to the creation of flexible and lightweight electronic devices.

Anticancer Agents

Research has shown that thiophene derivatives exhibit anticancer properties . The specific structure of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate may be explored for its potential use in the design of novel anticancer drugs, targeting various pathways involved in cancer cell proliferation.

Anti-inflammatory Medications

The anti-inflammatory properties of thiophene compounds make them candidates for the development of new anti-inflammatory drugs . Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate could be investigated for its efficacy in reducing inflammation and treating related diseases.

Antimicrobial Applications

Thiophene derivatives are known to possess antimicrobial activities . This compound could be used in the synthesis of new antimicrobial agents that target resistant strains of bacteria and other pathogens.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate could be incorporated into coatings or additives to protect metals from corrosion, especially in harsh environments.

Material Science

Due to their unique properties, thiophene derivatives are used in material science for the creation of novel materials . This compound’s molecular structure could be key in developing materials with specific characteristics like conductivity, flexibility, or photoreactivity.

Anesthetic Formulations

Thiophene derivatives have been used in anesthetic formulations, such as articaine . The structural analogs of Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate might be explored for use in local anesthetics or other types of pain management solutions.

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate” can be found online .

properties

IUPAC Name

methyl 2-amino-4-(4-butan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-4-10(2)11-5-7-12(8-6-11)13-9-20-15(17)14(13)16(18)19-3/h5-10H,4,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISMYZGHMHYBHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40396474
Record name methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate

CAS RN

350990-15-7
Record name methyl 2-amino-4-(4-sec-butylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40396474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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